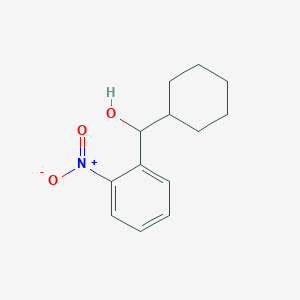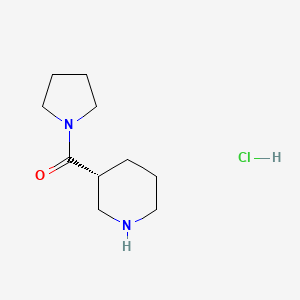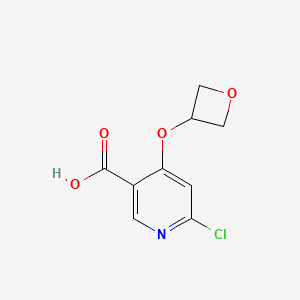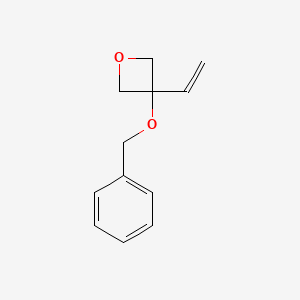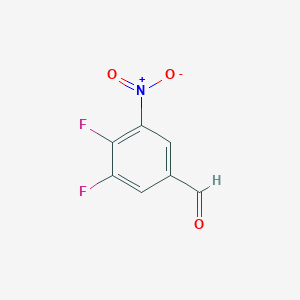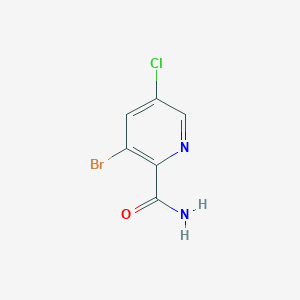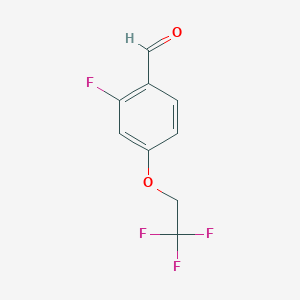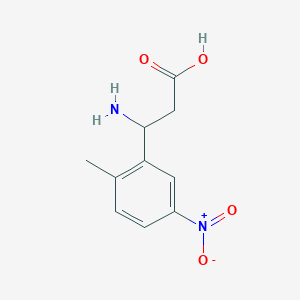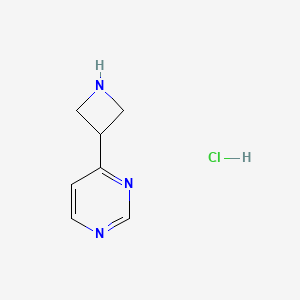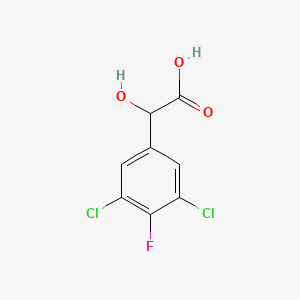
2-アミノ-3-(ピリミジン-5-イル)プロパン酸メチル塩酸塩
概要
説明
Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride: is a chemical compound with significant potential in various scientific fields It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
科学的研究の応用
Chemistry: Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its pyrimidine core is a common motif in many pharmaceutical compounds.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and as an intermediate in the production of various fine chemicals.
Safety and Hazards
According to Sigma-Aldrich, the compound has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . The compound is classified as Eye Irrit. 2, indicating that it causes eye irritation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride typically involves the reaction of pyrimidine derivatives with amino acids. One common method includes the condensation of pyrimidine-5-carboxaldehyde with glycine methyl ester hydrochloride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
作用機序
The mechanism of action of Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and the context of its use.
類似化合物との比較
- Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
- Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate
Comparison:
- Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is unique due to its pyrimidine core, which imparts distinct chemical properties and biological activities compared to indazole or pyridine derivatives.
- The pyrimidine ring in this compound allows for specific interactions with biological targets, making it a valuable scaffold in drug design.
- Compared to its analogs, this compound may exhibit different reactivity and stability, influencing its suitability for various applications.
特性
IUPAC Name |
methyl 2-amino-3-pyrimidin-5-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7(9)2-6-3-10-5-11-4-6;/h3-5,7H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIIJOWUQDFPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


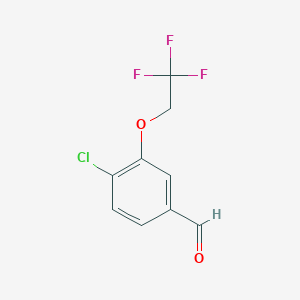
![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
